2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine
Overview
Description
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine is a versatile chemical compound with the molecular formula C11H15N. This compound is characterized by its unique structure, which includes an indane moiety linked to an ethylamine group. It is widely used in scientific research due to its diverse applications in drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)ethanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete reduction of the ketone to the corresponding amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) or Raney nickel .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other substituted derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Pharmacology: Utilized as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Material Science: Explored for use in organic semiconductors due to its stable π-conjugated system.
Biochemistry: Studied for its enzyme inhibition properties, potentially leading to new treatments for diseases.
Neuroscience: Investigated for its capacity to modulate neurotransmitter systems, which could lead to novel psychiatric medications.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine varies depending on its application:
Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Enzyme Inhibition: It binds to specific enzymes, altering their activity and potentially inhibiting their function.
Neurotransmitter Modulation: The compound affects neurotransmitter levels, potentially altering synaptic transmission and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl): Contains a ketone group and multiple methyl substitutions.
Uniqueness
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine is unique due to its combination of an indane moiety and an ethylamine group, which imparts distinct chemical and biological properties. Its versatility in various scientific applications, from antimicrobial activity to neurotransmitter modulation, sets it apart from similar compounds.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTAAFFEAQTQAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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